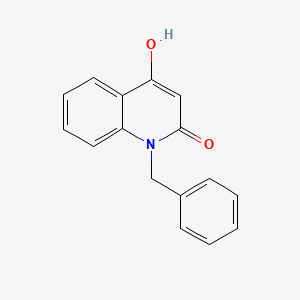

1-benzyl-4-hydroxyquinolin-2(1H)-one

Vue d'ensemble

Description

1-benzyl-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Benzyl-4-hydroxyquinolin-2(1H)-one is a synthetic compound belonging to the class of 4-hydroxyquinolin-2(1H)-ones, also known as aminocarbostyrils. This compound has gained attention in medicinal chemistry due to its diverse biological activities, making it a promising candidate for drug discovery. The following sections detail its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study investigating various derivatives of quinolinones, it was found that certain modifications enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Study: Antibacterial Evaluation

A specific evaluation of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

Research Findings: Neuroprotection

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in:

- A reduction in cell death by approximately 40% compared to untreated controls.

- Decreased levels of reactive oxygen species (ROS) by about 50%.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-4-hydroxyquinolin-2(1H)-one has garnered attention for its biological activities , which include:

- Anticancer Properties : Research indicates that derivatives of 4-hydroxyquinolin-2(1H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown high potency in inducing apoptosis in cancer cells, such as HL-60 and COLO 205, with IC50 values below 1 μM . Mechanistic studies suggest that these compounds disrupt microtubule assembly and induce cell cycle arrest, leading to increased apoptosis via intrinsic and extrinsic signaling pathways .

- Antimicrobial Activities : The compound has been explored for its potential as an antimicrobial agent. Studies have demonstrated that quinoline derivatives can exhibit antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against infections .

- Other Therapeutic Applications : Beyond anticancer and antimicrobial effects, 4-hydroxyquinolin-2(1H)-ones have been investigated for analgesic, antiallergenic, and antitubercular activities. They also show promise as modulators of specific biological targets such as cannabinoid receptors and glycogen synthase kinase GSK-3 .

Chemical Synthesis

The compound serves as a building block in organic synthesis. It can undergo various chemical reactions, including alkylation and acylation, due to the presence of the hydroxyl group at position 4. This allows for the derivatization of the compound into more complex molecules with potentially enhanced biological activities.

Pharmacological Studies

Numerous studies have documented the pharmacological profiles of 4-hydroxyquinolin-2(1H)-one derivatives. A comprehensive review indicated that over 14,000 compounds containing this scaffold had been reported by 2017, with nearly 7,000 undergoing bioactivity evaluations . The versatility of these compounds makes them suitable candidates for drug discovery initiatives.

Case Study 1: Anticancer Activity

In a study evaluating a series of benzyloxyquinolin-2(1H)-one derivatives, compounds demonstrated significant anticancer activity against multiple human cancer cell lines. Notably, compound 11e exhibited nanomolar potency against COLO 205 cells. The study highlighted structure-activity relationships (SAR) that could guide future drug design efforts aimed at enhancing efficacy while minimizing toxicity .

Case Study 2: Antimicrobial Potential

Another research effort focused on synthesizing and testing various quinoline derivatives for their antimicrobial efficacy. The findings revealed that certain modifications to the quinoline structure could enhance antibacterial activity against resistant strains of bacteria. This underscores the importance of structural diversity in developing effective antimicrobial agents .

Propriétés

IUPAC Name |

1-benzyl-4-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-10-16(19)17(11-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYILUVKUROMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715698 | |

| Record name | 1-Benzyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105024-96-2 | |

| Record name | 1-Benzyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.